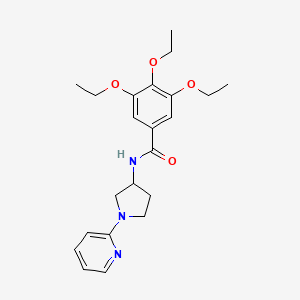

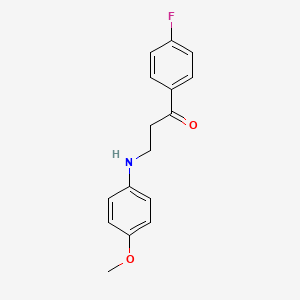

3,4,5-triethoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3,4,5-triethoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide" is a structurally complex molecule that appears to be related to various benzamide derivatives with potential biological activity. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from similar compounds that have been studied. For instance, N-(pyridin-2-ylmethyl)benzamide derivatives have been crystallized and analyzed, showing different orientations of the pyridine and benzene rings . Additionally, N-(Pyridin-3-yl)benzamides have been synthesized and evaluated as selective inhibitors for human aldosterone synthase (CYP11B2), indicating the potential pharmacological relevance of such compounds .

Synthesis Analysis

The synthesis of related benzamide derivatives often involves the formation of amide bonds and the attachment of various functional groups to the benzene ring. For example, the synthesis of N-(pyridin-3-yl)benzamides involved a series of steps to achieve selective inhibition of CYP11B2 . Although the exact synthesis of "this compound" is not detailed, it likely follows similar synthetic routes involving amide bond formation and functionalization of the benzene ring.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be complex, with various substituents influencing the overall conformation and interactions. For instance, the crystal structure of a related compound showed two independent molecules with different orientations of the pyridine and benzene rings . Such structural analyses are crucial for understanding the molecular interactions and potential biological activities of these compounds.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including recyclization and the formation of hydrogen bonds. For example, recyclization of certain pyrroloquinoxaline derivatives by the action of benzoic acid hydrazides led to the formation of N-benzoylpyrrol derivatives . These reactions are significant for modifying the chemical structure and properties of the compounds for potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of different functional groups, such as ethoxy or pyrrolidinyl groups, can affect properties like solubility, melting point, and reactivity. The crystal structure analysis provides insights into the stability and intermolecular interactions of these compounds . Additionally, the selective inhibition of enzymes like CYP11B2 by N-(Pyridin-3-yl)benzamides suggests that these compounds can interact specifically with biological targets, which is a critical aspect of their chemical properties .

Scientific Research Applications

Luminescent Properties : A related compound, 4-(1,3-Dioxo-2,3-dihydro-1H-phenalen-2-ylmethyl)-N-pyridin-3-yl-benzamide, demonstrates luminescent properties in both solution and solid states. It forms nano-aggregates with enhanced emission in aqueous-DMF solution. This behavior is influenced by the solvent's polarity, and the compound shows reversible mechanochromic properties (Srivastava et al., 2017).

Synthesis Methods : Studies have explored the synthesis of similar compounds, such as 2-Hydroxy-N-(pyridin-4-yl)benzamide, focusing on reaction conditions to achieve high yield and ease of process control (Dian, 2010).

Analytical Applications : In the field of analytical chemistry, derivatives of pyridinyl benzamide, like N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, have been used in nonaqueous capillary electrophoresis for quality control and substance separation (Ye et al., 2012).

Anticancer Activity : Some N-(Pyridin-3-yl)benzamide derivatives have been synthesized and evaluated for their anticancer activity against various human cancer cell lines, showing moderate to good activity (Mohan et al., 2021).

Biological Activity : Another study synthesized N-(Pyridin-3-yl)benzamides and evaluated their potential as selective inhibitors for human aldosterone synthase (CYP11B2), finding several compounds with potent inhibitory effects (Zimmer et al., 2011).

Mechanism of Action

Target of Action

Similar compounds have been reported to target mycobacterium tuberculosis , suggesting potential antimicrobial activity.

Biochemical Pathways

Related compounds have been shown to exhibit anti-tubercular activity, suggesting that they may interfere with the biochemical pathways of mycobacterium tuberculosis .

Result of Action

Related compounds have demonstrated significant activity against mycobacterium tuberculosis , suggesting potential antimicrobial effects.

Safety and Hazards

properties

IUPAC Name |

3,4,5-triethoxy-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4/c1-4-27-18-13-16(14-19(28-5-2)21(18)29-6-3)22(26)24-17-10-12-25(15-17)20-9-7-8-11-23-20/h7-9,11,13-14,17H,4-6,10,12,15H2,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZWCBAGYHQZHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2CCN(C2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-4H-chromen-4-one](/img/structure/B3016982.png)

![2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B3016983.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B3016986.png)

![3-fluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3016989.png)

![4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3,5-dimethylphenyl]methyl]morpholine](/img/structure/B3016997.png)

![N-(3-ethoxybenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B3017000.png)

![5,7-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3017003.png)